2-Bromo-4-fluoro-5-nitropyridine
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Overview
Description
2-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 4-fluoropyridine followed by nitration. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the nitro group effectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas or chemical reducing agents like tin(II) chloride.
Cross-coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-4-fluoro-5-aminopyridine.
Cross-coupling reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-4-fluoro-5-nitropyridine is utilized in several scientific research applications:
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: In the development of new pesticides and herbicides with improved efficacy and environmental profiles.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitropyridine depends on the specific application and the target moleculeThe bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitropyridine
- 2-Fluoro-5-nitropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-3-methyl-5-nitropyridine
Uniqueness
2-Bromo-4-fluoro-5-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct electronic properties and reactivity patterns, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYTDMBLBXXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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